molecular formula C12H13N3O3S B2802523 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-80-7

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2802523
CAS No.: 1253394-80-7
M. Wt: 279.31
InChI Key: DBKCUKNWHBTBSH-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to the presence of the tert-butyl and mercapto groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

5-tert-butyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-12(2,3)5-4-6(10(17)18)13-8-7(5)9(16)15-11(19)14-8/h4H,1-3H3,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKCUKNWHBTBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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